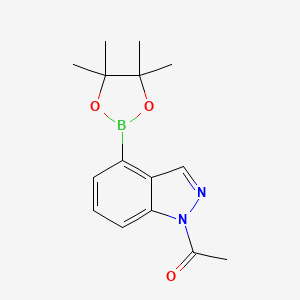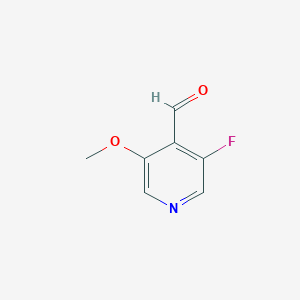![molecular formula C19H21N3O B2577139 N-(2-(imidazo[1,2-a]pyridin-2-yl)éthyl)-2-phénylbutanamide CAS No. 868977-69-9](/img/structure/B2577139.png)
N-(2-(imidazo[1,2-a]pyridin-2-yl)éthyl)-2-phénylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is a compound that belongs to the class of imidazopyridines. Imidazopyridines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis.
Applications De Recherche Scientifique
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, particularly against fungal pathogens.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antimicrobial potency against a panel of bacterial and fungal pathogens .
Mode of Action
It is known that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) and inhibition of ergosterol biosynthesis by in-vitro model .
Biochemical Pathways
Similar compounds have been found to inhibit the formation of ergosterol in yeast cells, which is a crucial component of fungal cell membranes .
Pharmacokinetics
Similar compounds have been found to be moderately toxic to humans, though in-vitro toxicity studies will help to understand the real-time toxic level .
Result of Action
including several multidrug-resistant Candida spp .
Action Environment
It is known that the reaction conditions for the synthesis of similar compounds are mild and metal-free .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but a common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. This method promotes C–C bond cleavage and is metal-free .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route involving α-bromoketones and 2-aminopyridines suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazopyridine derivatives with additional oxygen-containing functional groups .
Comparaison Avec Des Composés Similaires
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These derivatives are synthesized from similar starting materials and exhibit diverse medicinal applications.
Uniqueness: N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide stands out due to its specific combination of the imidazopyridine and phenylbutanamide moieties, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Propriétés
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-17(15-8-4-3-5-9-15)19(23)20-12-11-16-14-22-13-7-6-10-18(22)21-16/h3-10,13-14,17H,2,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBUYDKDFUWVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577060.png)



![1-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2577068.png)
![5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2577069.png)
![3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2577071.png)




